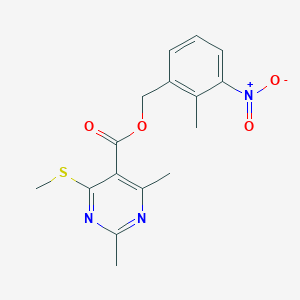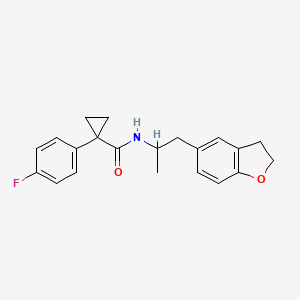
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22FNO2 and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeling and Biological Imaging
One notable application is in the development of fluorine-18-labeled serotonin 1A (5-HT1A) antagonists for biological imaging. Researchers have synthesized fluorinated derivatives of WAY 100635, aiming to improve imaging techniques for serotonin receptors in the brain. These compounds were evaluated in rats, comparing their biological properties with [11C]carbonyl WAY 100635, a known 5-HT1A antagonist. The study found that some fluorinated compounds exhibited similar pharmacokinetic properties and specific binding ratios, suggesting their potential utility in assessing serotonin levels and receptor distribution through positron emission tomography (PET) imaging (Lang et al., 1999).
Fluorination and Chemical Synthesis
Research on the fluorination of dibenzofuran and related compounds has provided insights into regioselectivity and the yields of fluorinated products. This work is crucial for developing synthetic methodologies that can be applied to create fluorinated derivatives of benzofurans, potentially enhancing their chemical and physical properties for use in various applications (Zupan et al., 1996).
Oxidation Reactions and Compound Synthesis
Another research area involves the oxidation of tetrahydrobenzofurans to create new benzofuran derivatives with potential biological activity. The study demonstrates the transformation of certain benzamides into tetrahydrobenzofuran derivatives via alkaline hydrogen peroxide treatment, highlighting a novel pathway for synthesizing complex organic molecules (Levai et al., 2002).
Carbohydrate Analysis
The use of 2-pyridylfuran as a fluorescent tag for carbohydrate analysis represents another significant application. This approach allows for the sensitive detection and analysis of monosaccharides, improving upon traditional methods with better detection limits and utility in analyzing complex biological matrices. Such advancements are vital for biochemical research and diagnostic applications (Cai et al., 2014).
Biological Activity and Drug Development
Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives highlights the exploration of novel compounds for potential antitumor activity. By synthesizing and characterizing these compounds, researchers aim to identify new therapeutic agents with cytotoxic effects against specific cancer cell lines, contributing to the ongoing search for effective cancer treatments (Kelly et al., 2007).
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-14(12-15-2-7-19-16(13-15)8-11-25-19)23-20(24)21(9-10-21)17-3-5-18(22)6-4-17/h2-7,13-14H,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTILKSGZNBVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)
![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)
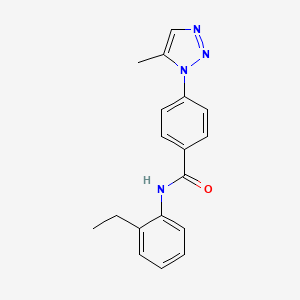
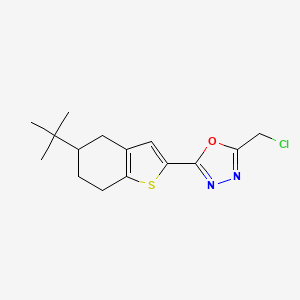
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)
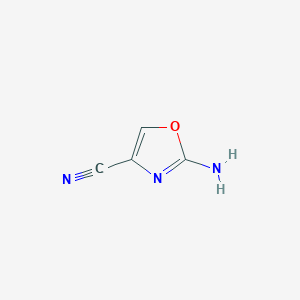
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)


![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)
